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Compound of Interest

Compound Name: SR16835

Cat. No.: B10770995 Get Quote

For Immediate Release

This guide provides a comprehensive analysis of the opioid receptor-like 1 (ORL1) receptor

selectivity of SR16835, a bifunctional opioid receptor agonist. The data presented herein is

intended for researchers, scientists, and professionals in the field of drug development to

facilitate an objective evaluation of SR16835's pharmacological profile against other classical

opioid receptors.

Summary of Quantitative Data
SR16835 exhibits a distinct profile as a potent full agonist at the ORL1 (Nociceptin/Orphanin

FQ or NOP) receptor and a partial agonist at the mu-opioid receptor (MOR).[1] Its binding

affinity is highest for the ORL1 receptor, followed by the MOR. To provide a clear comparison,

the binding affinities (Ki) and functional activities (EC50 and Emax) of SR16835 at the ORL1,

mu (MOR), delta (DOR), and kappa (KOR) opioid receptors are summarized below.
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Receptor
Binding
Affinity (Ki,
nM)

Functional
Activity (EC50,
nM)

Maximal Effect
(Emax %)

Agonist Type

ORL1 (NOP) 11.4[1]
Data not

available

Data not

available
Full Agonist[1]

Mu (MOR) 79.9[1]
Data not

available

Data not

available
Partial Agonist[1]

Delta (DOR)
Data not

available

Data not

available

Data not

available

Data not

available

Kappa (KOR)
Data not

available

Data not

available

Data not

available

Data not

available

Note: While qualitative functional data is available, specific EC50 and Emax values for

SR16835 across all four receptors from a single comprehensive study are not publicly available

at this time. The data presented is based on available information.

Key Experimental Methodologies
The determination of a compound's receptor selectivity and functional activity relies on

standardized in vitro assays. The following are detailed protocols for key experiments typically

cited in the characterization of opioid receptor ligands.

Radioligand Binding Assays
This technique is employed to determine the binding affinity (Ki) of a test compound for a

specific receptor.

Objective: To measure the ability of SR16835 to displace a radiolabeled ligand from the ORL1,

MOR, DOR, and KOR receptors.

Principle: This competitive binding assay utilizes a radiolabeled ligand with known high affinity

for the target receptor. The test compound (SR16835) is introduced at various concentrations

to compete with the radioligand for binding to the receptor. The concentration of the test

compound that inhibits 50% of the specific binding of the radioligand is known as the IC50
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value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which

also considers the concentration and dissociation constant of the radioligand.

Generalized Protocol:

Membrane Preparation: Cell membranes expressing the receptor of interest (ORL1, MOR,

DOR, or KOR) are prepared from cultured cells or animal brain tissue through

homogenization and centrifugation.

Assay Buffer: A suitable buffer is prepared to maintain physiological pH and ionic strength.

Incubation: The cell membranes, radioligand (e.g., [³H]nociceptin for ORL1, [³H]DAMGO for

MOR, [³H]naltrindole for DOR, [³H]U69,593 for KOR), and varying concentrations of

SR16835 are incubated together in the assay buffer. Non-specific binding is determined in

the presence of a high concentration of an unlabeled competing ligand.

Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid

filtration through glass fiber filters. The filters trap the cell membranes with the bound

radioligand.

Quantification: The amount of radioactivity trapped on the filters is quantified using a

scintillation counter.

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value,

from which the Ki value is calculated.

GTPγS Binding Assay
This functional assay is used to determine the potency (EC50) and efficacy (Emax) of a

compound as an agonist at G-protein coupled receptors (GPCRs), such as the opioid

receptors.

Objective: To measure the ability of SR16835 to stimulate the binding of [³⁵S]GTPγS to G-

proteins coupled to the ORL1, MOR, DOR, and KOR receptors.

Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit

of the associated G-protein, leading to its activation. This assay uses a non-hydrolyzable GTP
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analog, [³⁵S]GTPγS, which binds to the activated G-protein. The amount of [³⁵S]GTPγS binding

is proportional to the degree of receptor activation by the agonist.

Generalized Protocol:

Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing

the receptor of interest are prepared.

Assay Buffer: An appropriate buffer containing GDP, Mg²⁺, and other necessary ions is used.

Incubation: The cell membranes are incubated with varying concentrations of SR16835 in

the presence of [³⁵S]GTPγS and GDP. Basal binding is measured in the absence of an

agonist, and non-specific binding is determined in the presence of a high concentration of

unlabeled GTPγS.

Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free

form by filtration.

Quantification: The radioactivity retained on the filters is measured by scintillation counting.

Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the concentration of

SR16835. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the

concentration of agonist that produces 50% of the maximal response) and the Emax (the

maximal effect produced by the agonist relative to a known full agonist).

Visualizing the Experimental and Signaling
Pathways
To further elucidate the processes involved in validating SR16835's receptor selectivity, the

following diagrams illustrate the experimental workflow and the ORL1 receptor signaling

pathway.
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Workflow for determining receptor binding affinity and functional activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Validating SR16835: A Comparative Guide to its ORL1
Receptor Selectivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10770995#validating-sr16835-orl1-receptor-
selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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